Benzo(a)pyrene-9,10-diol, 9,10-dihydro-7-(hydroxymethyl)-, Trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(a)pyrene-9,10-diol, 9,10-dihydro-7-(hydroxymethyl)-, Trans- is a complex organic compound with a unique structure. It contains a total of 44 bonds, including 28 non-hydrogen bonds, 20 multiple bonds, and 19 aromatic bonds. The compound also features three hydroxyl groups, one primary alcohol, and two secondary alcohols .
Chemical Reactions Analysis
Benzo(a)pyrene-9,10-diol, 9,10-dihydro-7-(hydroxymethyl)-, Trans- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not specified in the available sources. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Benzo(a)pyrene-9,10-diol, 9,10-dihydro-7-(hydroxymethyl)-, Trans- has several scientific research applications. It is used in chemistry, biology, medicine, and industry. detailed information on its specific applications is not provided in the available sources .
Mechanism of Action
The mechanism by which Benzo(a)pyrene-9,10-diol, 9,10-dihydro-7-(hydroxymethyl)-, Trans- exerts its effects involves its interaction with molecular targets and pathways. specific details on the molecular targets and pathways involved are not available from the sources consulted .
Comparison with Similar Compounds
Benzo(a)pyrene-9,10-diol, 9,10-dihydro-7-(hydroxymethyl)-, Trans- can be compared with other similar compounds. detailed information on similar compounds and their comparison is not provided in the available sources .
Properties
CAS No. |
79418-88-5 |
---|---|
Molecular Formula |
C21H16O3 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
(9S,10S)-7-(hydroxymethyl)-9,10-dihydrobenzo[a]pyrene-9,10-diol |
InChI |
InChI=1S/C21H16O3/c22-10-14-9-17(23)21(24)20-15-7-6-12-3-1-2-11-4-5-13(8-16(14)20)19(15)18(11)12/h1-9,17,21-24H,10H2/t17-,21+/m0/s1 |
InChI Key |
NHMQHSCLVLDCKZ-LAUBAEHRSA-N |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]([C@H](C=C5CO)O)O)C=C2 |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C=C5CO)O)O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.